Methyl 4-acetamido-5-propylthiophene-2-carboxylate
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Overview
Description
Methyl 4-acetamido-5-propylthiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetamido group at the 4-position, a propyl group at the 5-position, and a methyl ester group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-5-propylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Functional Groups: The acetamido group can be introduced through acylation reactions, while the propyl group can be added via alkylation reactions. The methyl ester group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-5-propylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-acetamido-5-propylthiophene-2-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound can be used in studies involving thiophene-based biomolecules.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-acetamido-5-propylthiophene-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-acetamido-5-propylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89499-27-4 |
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Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
methyl 4-acetamido-5-propylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-4-5-9-8(12-7(2)13)6-10(16-9)11(14)15-3/h6H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
POPCMXJBLIDSQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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